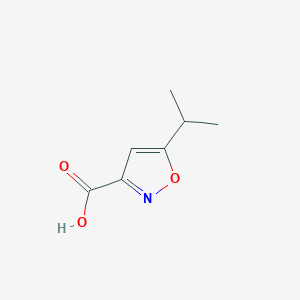

5-Isopropylisoxazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)6-3-5(7(9)10)8-11-6/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWGKTMGWXRLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424333 | |

| Record name | 5-Isopropylisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89776-74-9 | |

| Record name | 5-Isopropylisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 5-isopropylisoxazole-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-isopropylisoxazole-3-carboxylic acid, a versatile heterocyclic compound with applications in pharmaceutical and agricultural research. The information presented herein is intended to support research and development activities by providing key data and standardized experimental protocols. This compound serves as a crucial building block in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. Quantitative data has been compiled from various chemical databases and predictive models.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 155.15 g/mol | --INVALID-LINK-- |

| Melting Point | 62-73 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point (Predicted) | 298.2 ± 28.0 °C | --INVALID-LINK-- (for 3-isopropylisoxazole-5-carboxylic acid) |

| pKa (Predicted) | 2.33 ± 0.10 | --INVALID-LINK-- (for 3-isopropylisoxazole-5-carboxylic acid) |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| Purity | ≥ 97% | --INVALID-LINK-- |

| CAS Number | 89776-74-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Conditions | 0-8 °C | --INVALID-LINK-- |

Note: Predicted values are for the isomer 3-isopropylisoxazole-5-carboxylic acid and are provided as an estimation in the absence of experimental data for the title compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard methods applicable to carboxylic acids.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[1]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[1]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which the last solid crystal disappears (T2) are recorded.[2]

-

Melting Point Range: The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa).[3]

-

Solution Preparation: A precise weight of the carboxylic acid is dissolved in a known volume of deionized water. If solubility is low, a water/co-solvent mixture can be used. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.[4][5]

-

Titration Setup: The carboxylic acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.[4][5]

-

Data Collection: The titrant (NaOH solution) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[5][6]

-

Analysis: The collected data (pH versus volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[6]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[7][8]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[8][9]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[8][10]

-

Separation: The undissolved solute is removed by filtration or centrifugation.[8][9]

-

Quantification: The concentration of the carboxylic acid in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[7][9] This concentration represents the solubility of the compound at that temperature.

Visualized Workflows and Pathways

The following diagrams illustrate a plausible synthetic route for 5-substituted-isoxazole-3-carboxylic acids and a general workflow for the physicochemical characterization of a novel compound.

Caption: A plausible synthetic route for 5-substituted-isoxazole-3-carboxylic acids.

Caption: General workflow for the physicochemical characterization of a novel chemical entity.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. web.mit.edu [web.mit.edu]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Spectral Data Analysis of 5-isopropylisoxazole-3-carboxylic acid: A Technical Guide

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 5-isopropylisoxazole-3-carboxylic acid. These predictions are derived from established principles of spectroscopy and data from similar isoxazole and carboxylic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | -COOH |

| ~6.5 | Singlet | 1H | H-4 (isoxazole ring) |

| ~3.2 | Septet | 1H | -CH(CH₃)₂ |

| ~1.3 | Doublet | 6H | -CH(CH ₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C-5 (isoxazole ring) |

| ~165 | -C OOH |

| ~158 | C-3 (isoxazole ring) |

| ~105 | C-4 (isoxazole ring) |

| ~28 | -C H(CH₃)₂ |

| ~22 | -CH(C H₃)₂ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| 1710-1760 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1620 | Medium | C=N stretch (Isoxazole ring) |

| 1450-1490 | Medium | C=C stretch (Isoxazole ring) |

| 1100-1200 | Medium | C-O stretch (Isoxazole ring) |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 155 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | High | [M - CO₂]⁺ |

| 96 | Moderate | [M - COOH - CH₃]⁺ |

| 68 | Moderate | [C₃H₂NO]⁺ |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the [3+2] cycloaddition of an appropriate nitrile oxide with an alkyne. Specifically, the synthesis could be achieved by reacting isobutyronitrile oxide (generated in situ from isobutyraldoxime and an oxidizing agent like N-chlorosuccinimide) with propiolic acid or its ester, followed by hydrolysis if an ester is used.

General Procedure:

-

To a solution of isobutyraldoxime in a suitable solvent (e.g., dichloromethane), N-chlorosuccinimide is added portion-wise at 0 °C.

-

A base, such as triethylamine, is then added to generate the isobutyronitrile oxide in situ.

-

Propiolic acid (or its ethyl ester) is added to the reaction mixture, and the solution is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

-

If an ester was used, it is subsequently hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

NMR Spectroscopy

NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Protocol:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: A standard proton NMR spectrum is acquired. The chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired to determine the chemical shifts of the carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Protocol:

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer, likely with an electrospray ionization (ESI) or electron ionization (EI) source.

Protocol:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[1]

-

Data Acquisition: The solution is introduced into the mass spectrometer. For ESI, the analysis would be performed in both positive and negative ion modes. For EI, the sample would be introduced via a direct insertion probe or a GC inlet.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the synthesis and spectral characterization of this compound.

References

An In-depth Technical Guide on the Solubility of 5-isopropylisoxazole-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-isopropylisoxazole-3-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar isoxazole carboxylic acids to infer solubility properties and guide formulation development. The document also outlines detailed experimental protocols for solubility determination and a representative synthetic workflow.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Its isoxazole core is a key feature in various bioactive molecules.[2][3] Understanding the solubility of this compound in organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide aims to provide a foundational understanding of its solubility profile and the experimental methods to determine it.

Physicochemical Properties

-

Molecular Formula: C₇H₉NO₃[1]

-

Molecular Weight: 155.15 g/mol [1]

-

Appearance: Expected to be a crystalline solid at room temperature.[1]

-

pKa: The carboxylic acid moiety imparts acidic properties to the molecule, influencing its solubility in protic and basic media.

Solubility Profile

Table 1: Qualitative Solubility of Structurally Similar Isoxazole Carboxylic Acids

| Compound Name | Structure | Solvent | Solubility |

| 5-methylisoxazole-3-carboxylic acid | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |

| Methanol | Slightly Soluble | ||

| 5-phenylisoxazole-3-carboxylic acid | Methanol | Soluble |

Data inferred from qualitative descriptions in chemical supplier catalogues.

Based on this information, it is anticipated that this compound will exhibit solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF). Its solubility in non-polar solvents like hexane and toluene is expected to be low.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

-

To remove any suspended solid particles, centrifuge the collected supernatant or filter it through a syringe filter. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, typically HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Representative Synthetic Workflow

A common method for the synthesis of 5-substituted-isoxazole-3-carboxylic acids involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, followed by hydrolysis of the resulting ester.

Caption: A representative synthetic workflow for this compound.

This diagram illustrates a plausible synthetic route. The in situ generation of a nitrile oxide from a hydroximoyl chloride, followed by its cycloaddition with an appropriately substituted alkyne, is a well-established method for forming the isoxazole ring. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a framework for understanding its likely solubility characteristics based on data from analogous compounds. The provided experimental protocol offers a robust method for determining its solubility in various organic solvents, which is a critical parameter for its application in research and development. The representative synthetic workflow provides context for its formation and potential impurities that might influence its solubility. Further experimental investigation is necessary to establish a definitive quantitative solubility profile for this compound.

References

In-Depth Technical Guide: 5-isopropylisoxazole-3-carboxylic acid (CAS 89776-74-9)

Disclaimer: Publicly available scientific literature lacks specific in-depth studies, quantitative biological data, and detailed experimental protocols for 5-isopropylisoxazole-3-carboxylic acid (CAS 89776-74-9). This guide summarizes the available information, which primarily describes its role as a chemical intermediate, and draws context from related isoxazole-containing compounds.

Introduction

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with an isopropyl group at the 5-position and a carboxylic acid group at the 3-position.[1][2] This molecule serves as a versatile building block in synthetic chemistry, particularly in the development of more complex molecules for pharmaceutical and agrochemical applications.[1] While specific biological activity for this compound is not extensively documented in public literature, its structural motifs are present in various biologically active agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 89776-74-9 | [1][2] |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 62-70 °C | [1] |

| Purity | ≥97% | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis

A potential synthetic workflow, based on general isoxazole synthesis, is outlined below.

References

The Isoxazole Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have established it as a "privileged scaffold," a molecular framework that is recurrently found in potent and selective drugs targeting a wide array of diseases. This technical guide provides a comprehensive overview of the biological significance of the isoxazole moiety in drug discovery, detailing its role as a bioisostere, its impact on pharmacokinetic profiles, and its presence in numerous approved therapeutic agents. The guide further delves into specific examples, outlining their mechanisms of action through key signaling pathways and providing detailed experimental methodologies for their synthesis and evaluation.

Physicochemical Properties and Bioisosteric Role of the Isoxazole Ring

The isoxazole ring possesses a unique combination of electronic and steric properties that make it an attractive component in drug design. It is an electron-rich aromatic system, yet the presence of the electronegative oxygen and nitrogen atoms imparts a distinct dipole moment.[1] This electronic nature allows the isoxazole ring to participate in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.[2]

One of the most significant roles of the isoxazole ring in medicinal chemistry is its function as a bioisostere. Bioisosterism, the strategy of replacing a functional group within a drug molecule with another group that retains similar biological activity, is a powerful tool for optimizing lead compounds.[3] The isoxazole ring is frequently employed as a bioisostere for other functionalities, most notably the carboxylic acid group.[4] The 3-hydroxyisoxazole moiety, for instance, exhibits a similar pKa to a carboxylic acid, allowing it to act as a proton donor and engage in similar interactions with target proteins.[4] This substitution can offer several advantages, such as improved metabolic stability, enhanced cell permeability, and altered pharmacokinetic profiles.[5]

Approved Drugs and Broad-Spectrum Biological Activities

The versatility of the isoxazole scaffold is underscored by its presence in a diverse range of FDA-approved drugs.[6][7][8] These drugs target a wide spectrum of diseases, highlighting the broad biological activities of isoxazole-containing compounds. These activities include anti-inflammatory, anticancer, antibacterial, antiviral, and immunomodulatory effects.[9]

| Drug Name (Brand Name) | Therapeutic Class | Mechanism of Action |

| Leflunomide (Arava®) | Immunomodulatory / Antirheumatic | Inhibition of dihydroorotate dehydrogenase (DHODH)[10][11] |

| Valdecoxib (Bextra® - withdrawn) | Anti-inflammatory (NSAID) | Selective COX-2 inhibitor[12][13] |

| Sulfamethoxazole (in Bactrim®) | Antibacterial (Sulfonamide) | Inhibition of dihydropteroate synthase |

| Sulfisoxazole | Antibacterial (Sulfonamide) | Inhibition of dihydropteroate synthase[14] |

| Cloxacillin, Dicloxacillin, Flucloxacillin | Antibacterial (Penicillinase-resistant penicillins) | Inhibition of bacterial cell wall synthesis |

| Zonisamide (Zonegran®) | Anticonvulsant | Blocks sodium and calcium channels |

| Danazol | Endocrine agent | Weak androgen, inhibits pituitary gonadotropin secretion |

Case Studies in Drug Discovery: Mechanism of Action and Signaling Pathways

To illustrate the profound impact of the isoxazole ring on drug discovery, we will delve into two prominent examples: the immunomodulatory drug Leflunomide and the anti-inflammatory agent Valdecoxib.

Leflunomide: An Inhibitor of Pyrimidine Biosynthesis

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[10] In vivo, leflunomide is rapidly converted to its active metabolite, teriflunomide, through the opening of the isoxazole ring.[10] Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[11][15] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like lymphocytes.[6] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to cell cycle arrest at the G1 phase and thereby suppressing the proliferation of activated T and B lymphocytes that drive the autoimmune response in rheumatoid arthritis.[15]

Caption: Signaling pathway of Leflunomide's active metabolite, Teriflunomide, inhibiting DHODH.

Valdecoxib: A Selective COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[16] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[16] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducibly expressed at sites of inflammation. The selective inhibition of COX-2 by Valdecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby providing anti-inflammatory and analgesic effects with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]

References

- 1. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. ijpca.org [ijpca.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfafurazole - Wikipedia [en.wikipedia.org]

- 15. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 5-Isopropylisoxazole-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Isopropylisoxazole-3-carboxylic acid is a versatile heterocyclic compound that holds significant potential as a scaffold for the development of novel therapeutics and agrochemicals. While direct biological data on this specific molecule is limited in publicly available literature, extensive research on structurally related isoxazole-3-carboxylic acid derivatives provides a strong rationale for its investigation in several key research areas. This technical guide outlines these potential areas, supported by data from analogous compounds, and provides detailed experimental protocols and conceptual frameworks to guide future research endeavors. The primary proposed areas of investigation include anti-inflammatory drug discovery, enzyme inhibition for metabolic disorders, exploration of its role in neurological disorders, and evaluation of its anticancer potential.

Core Compound Overview

This compound is a five-membered heterocyclic compound characterized by an isoxazole ring substituted with an isopropyl group at the 5-position and a carboxylic acid group at the 3-position. This structure serves as a valuable building block in medicinal chemistry, offering opportunities for diverse functionalization.[1] Its utility as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and in the formulation of agrochemicals has been noted.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃ | Chem-Impex |

| Molecular Weight | 155.15 g/mol | Chem-Impex |

| Appearance | White to off-white crystalline powder | Generic Supplier Data |

| Solubility | Soluble in organic solvents like DMSO and methanol | Generic Supplier Data |

Potential Research Area: Anti-Inflammatory Applications

The isoxazole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery. Notably, derivatives of isoxazole-3-carboxylic acid have shown potent inhibitory activity against key targets in inflammatory pathways, such as 5-lipoxygenase-activating protein (FLAP) and 5-lipoxygenase (5-LOX).

Targeting the Leukotriene Pathway: FLAP and 5-LOX Inhibition

Leukotrienes are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The biosynthesis of leukotrienes is a critical pathway for therapeutic intervention.

Rationale for Investigation:

Studies on 4,5-diarylisoxazol-3-carboxylic acids have demonstrated their potent inhibition of leukotriene biosynthesis by targeting FLAP. This suggests that the isoxazole-3-carboxylic acid moiety is crucial for this activity. The nature of the substituent at the 5-position significantly influences potency. Investigating the effect of a smaller alkyl group like isopropyl is a logical next step in exploring the structure-activity relationship (SAR) for FLAP inhibition.

Quantitative Data for Analogous Compounds:

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| 4,5-diaryl-isoxazole-3-carboxylic acid derivative 39 | FLAP | Cellular 5-LO product synthesis | 0.24 | [2] |

| 4,5-diaryl-isoxazole-3-carboxylic acid derivative 40 | FLAP | Cellular 5-LO product synthesis | 0.24 | [2] |

| Isoxazole derivative C3 | 5-LOX | In vitro 5-LOX inhibition | 8.47 | [3] |

| Isoxazole derivative C5 | 5-LOX | In vitro 5-LOX inhibition | 10.48 | [3] |

Experimental Protocols

2.2.1. General Synthesis of 5-Alkylisoxazole-3-carboxylic Acids:

A general method for synthesizing 5-alkylisoxazole-3-carboxylic acids involves the cycloaddition reaction between an appropriate alkyne and a source of nitrile oxide, followed by hydrolysis of an ester precursor. A detailed protocol for a related compound, 3-methylisoxazole-5-carboxylic acid, can be adapted.

-

Step 1: Synthesis of the Ethyl Ester Precursor: A mixture of ethyl 2-chloro-2-(hydroxyimino)acetate (a nitrile oxide precursor) and an appropriate alkyne (e.g., 3-methyl-1-butyne for the isopropyl derivative) in an inert solvent like diethyl ether is treated with a base such as triethylamine at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Step 2: Hydrolysis to the Carboxylic Acid: The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate hydrolysis. After the reaction is complete (monitored by TLC), the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., 1N HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

2.2.2. In Vitro FLAP Inhibition Assay (Cell-Based):

This assay measures the ability of a compound to inhibit the production of leukotrienes in a cellular context.

-

Cell Culture: Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh human blood.

-

Assay Procedure:

-

PMNLs are resuspended in a suitable buffer and pre-incubated with various concentrations of the test compound (this compound) for 15 minutes at 37°C.

-

The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce leukotriene biosynthesis.

-

The reaction is stopped after a defined period (e.g., 10 minutes) by adding a quenching solution and placing the samples on ice.

-

The amount of leukotriene B4 (LTB4) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

Caption: Proposed mechanism of action for this compound in the leukotriene pathway.

Caption: A proposed experimental workflow for the development of this compound as a FLAP inhibitor.

Potential Research Area: Enzyme Inhibition

Beyond the inflammatory cascade, isoxazole derivatives have demonstrated inhibitory activity against various enzymes, suggesting broader therapeutic potential.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.

Rationale for Investigation:

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, with some compounds exhibiting sub-micromolar potency. This indicates that the isoxazole-3-carboxylic acid scaffold can effectively interact with the active site of this enzyme. Investigating the impact of a 5-isopropyl substituent could lead to the discovery of novel xanthine oxidase inhibitors with potentially different selectivity and pharmacokinetic profiles.

Quantitative Data for Analogous Compounds:

| Compound | Target | IC₅₀ (µM) | Reference |

| 5-phenylisoxazole-3-carboxylic acid derivative 5a | Xanthine Oxidase | 1.25 | [4] |

| 5-phenylisoxazole-3-carboxylic acid derivative 11a | Xanthine Oxidase | 0.88 | [4] |

| 5-phenylisoxazole-3-carboxylic acid derivative 11b | Xanthine Oxidase | 0.46 | [4] |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of uric acid formation.

-

Reagents:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compound (this compound) dissolved in DMSO

-

Allopurinol (positive control)

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add phosphate buffer, the test compound at various concentrations (or vehicle for control), and the xanthine oxidase solution.

-

Pre-incubate the mixture for 15 minutes at 25°C.

-

Initiate the reaction by adding the xanthine substrate solution.

-

Immediately measure the increase in absorbance at 295 nm over time using a microplate reader. The rate of uric acid formation is proportional to the rate of increase in absorbance.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Potential Research Area: Neurological Disorders

The isoxazole moiety is a privileged scaffold in neuroscience drug discovery, with links to the modulation of key neurotransmitter receptors.

Modulation of AMPA Receptors

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical mediator of fast excitatory synaptic transmission in the central nervous system. Its modulation is a therapeutic target for various neurological and psychiatric conditions.

Rationale for Investigation:

The structural similarity of the core isoxazole ring to the endogenous ligand glutamate suggests that this compound could interact with glutamate receptors. While direct evidence is lacking, the known role of isoxazole derivatives in modulating AMPA receptors makes this an intriguing area for exploration. Research could focus on whether this compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: AMPA Receptor Binding Assay

This assay determines the affinity of the test compound for AMPA receptors.

-

Materials:

-

Rat cortical membranes (source of AMPA receptors)

-

[³H]AMPA (radioligand)

-

Test compound (this compound)

-

Incubation buffer (e.g., Tris-HCl with KSCN)

-

Glass fiber filters

-

Scintillation counter

-

-

Assay Procedure:

-

In test tubes, combine the rat cortical membranes, [³H]AMPA, and varying concentrations of the test compound.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known AMPA receptor ligand, like L-glutamate) from the total binding.

-

Calculate the percentage of inhibition of [³H]AMPA binding at each concentration of the test compound.

-

Determine the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.

-

Logical Framework for Neurological Research

Caption: A logical workflow for investigating the neurological potential of this compound.

Potential Research Area: Anticancer Applications

The isoxazole ring is present in numerous compounds with demonstrated anticancer activity, acting through various mechanisms.

Rationale for Investigation:

Isoxazole derivatives have been shown to induce apoptosis, inhibit angiogenesis, and interfere with cell signaling pathways in cancer cells. While specific data for this compound is not available, the general anticancer potential of the isoxazole scaffold warrants its evaluation. Initial screening against a panel of cancer cell lines would be a valuable first step.

Mechanisms of Action of Analogous Isoxazole Compounds:

-

Induction of apoptosis

-

Inhibition of tubulin polymerization

-

Inhibition of protein kinases

-

Inhibition of topoisomerase

Experimental Protocol: In Vitro Anticancer Screening

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia).

-

Assay: A cell viability assay, such as the MTT or SRB assay.

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Perform the cell viability assay according to the manufacturer's protocol.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Determine the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

-

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the robust biological activities of its structural analogs, there is a strong scientific basis for investigating its potential as an anti-inflammatory agent, an enzyme inhibitor for metabolic diseases, a modulator of neurological function, and an anticancer compound. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to embark on the systematic evaluation of this compound. Future research should focus on its synthesis, in vitro screening in the proposed target areas, and, for promising activities, subsequent lead optimization and in vivo validation.

References

Preliminary Biological Screening of Isoxazole-3-Carboxylic Acid Derivatives: A Technical Overview

Disclaimer: This technical guide summarizes the preliminary biological screening of various isoxazole-3-carboxylic acid derivatives based on available scientific literature. Direct biological screening data for 5-isopropylisoxazole-3-carboxylic acid was not found in the reviewed sources. However, the information presented provides valuable insights into the potential pharmacological activities of the isoxazole-3-carboxylic acid scaffold for researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known to be a core component in numerous biologically active compounds.[1] Derivatives of isoxazole-3-carboxylic acid, in particular, have attracted significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This guide provides a detailed overview of the preliminary biological screening of several isoxazole-3-carboxylic acid derivatives, summarizing key quantitative data, experimental protocols, and relevant biological pathways.

Anticancer Activity

Several studies have investigated the cytotoxic effects of isoxazole-3-carboxylic acid derivatives against various cancer cell lines. A novel acyclic heterocyclic compound, a derivative of isoxazole, demonstrated dose-dependent decreases in cell viability across multiple cancer cell lines.[2] The most significant cytotoxic effect was observed in pancreatic cancer cells (MiaPaCa2).[2] Molecular docking studies suggest that the anticancer activity may be attributed to a high binding affinity for key cancer targets such as Thymidylate Synthase.[2] Other isoxazole derivatives have also shown potent antiproliferative and pro-apoptotic activities.[3]

Quantitative Data for Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Assay | Result (e.g., IC50) | Reference |

| Novel Acyclic Heterocyclic Compound (unspecified structure) | MiaPaCa2 (Pancreatic) | MTT | Most pronounced sensitivity | [2] |

| HT29 (Colorectal) | MTT | Moderate sensitivity | [2] | |

| OVCAR3 (Ovarian) | MTT | Sensitive | [2] | |

| T98G (Glioblastoma) | MTT | Resistant | [2] | |

| 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | K562 | Not specified | Significant antiproliferative and pro-apoptotic activities | [3] |

| Isoxazole-based chalcones and dihydropyrazoles | Not specified | Not specified | Potential anticancer activity | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Derivatives of isoxazole-3-carboxylic acid have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates showed notable in vitro efficacy against Mycobacterium tuberculosis H37Rv strains.[5] Another study reported that a novel acyclic heterocyclic compound exhibited potent antifungal properties, achieving 100% inhibition of Saprolegnia parasitica zoospores.[2] Furthermore, derivatives of 5-amino-3-methyl-4-isoxazolocarboxylic acid have displayed antibacterial effects.[6]

Quantitative Data for Antimicrobial Activity

| Compound/Derivative | Microorganism | Assay | Result (e.g., MIC) | Reference |

| Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates | Mycobacterium tuberculosis H37Rv | Not specified | MIC 0.25 to 16 µg/mL | [5] |

| Compound 5e (3,4-dichlorobenzyl substituent) | Mycobacterium tuberculosis H37Rv | Not specified | MIC 0.25 µg/mL | [5] |

| Novel Acyclic Heterocyclic Compound (unspecified structure) | Saprolegnia parasitica | Not specified | 100% inhibition at 100 µM | [2] |

| p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Not specified | Not specified | Strong antibacterial effect | [6] |

| Isoxazole-carboxamide derivative A8 | Pseudomonas aeruginosa, Klebsiella pneumonia | Microdilution | MIC 2 mg/ml | [7] |

| Isoxazole-carboxamide derivative A9 | Pseudomonas aeruginosa | Microdilution | MIC 2.00 mg/ml | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain isoxazole derivatives have been investigated for their anti-inflammatory properties. A series of amides of 5-amino-3-methyl-4-isoxazolocarboxylic acid derivatives were synthesized and tested, with some showing strong anti-inflammatory effects.[6] Another study on an isoxazole derivative, MZO-2, demonstrated its potential to ameliorate inflammatory processes by suppressing T-cell proliferation and the production of pro-inflammatory cytokines like TNF-α.[8]

Quantitative Data for Anti-inflammatory Activity

| Compound/Derivative | Model/Assay | Result | Reference |

| p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Not specified | Strong anti-inflammatory effect | [6] |

| MZO-2 | Carrageenan-induced paw inflammation in mice | Potent inhibitory effect | [8] |

| MZO-2 | PHA-induced PBMC proliferation | Dose-dependent suppression | [8] |

| MZO-2 | LPS-induced TNF-α production | Weak suppression | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Methodology:

-

Animal Grouping: Animals (e.g., rats or mice) are divided into control, standard (e.g., treated with indomethacin), and test groups.

-

Compound Administration: The test compound or standard drug is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Xanthine Oxidase Inhibitory Activity

Derivatives of 5-phenylisoxazole-3-carboxylic acid and 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been synthesized and evaluated as inhibitors of xanthine oxidase (XO), a key enzyme in the production of uric acid, which is implicated in gout.[9][10] Several of these compounds exhibited potent inhibitory activity, with some being significantly more potent than the standard drug allopurinol.[9]

Quantitative Data for Xanthine Oxidase Inhibitory Activity

| Compound/Derivative | Target | Result (IC50) | Reference |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (compound 6c) | Xanthine Oxidase | 0.13 µM | [9] |

| Allopurinol (standard) | Xanthine Oxidase | 2.93 µM | [9] |

| 5-phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase | Micromolar/submicromolar range | [10] |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the xanthine oxidase enzyme.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, xanthine (the substrate), and the test compound at various concentrations.

-

Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period.

-

Measurement: The formation of uric acid, the product of the reaction, is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

The preliminary biological screening of various isoxazole-3-carboxylic acid derivatives reveals a promising and diverse pharmacological profile. These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and xanthine oxidase inhibitory agents. The data presented in this technical guide, including quantitative measures of activity and detailed experimental protocols, provides a solid foundation for further research and development in this area. While direct screening data for this compound is currently unavailable, the consistent bioactivity of its structural analogs suggests that it may also possess valuable therapeutic properties, warranting future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Isopropylisoxazole-3-carboxylic Acid from Isobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 5-isopropylisoxazole-3-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available isobutyraldehyde. The synthetic route involves the formation of isobutyraldehyde oxime, followed by an in situ generation of isobutyronitrile oxide and its [3+2] cycloaddition with ethyl propiolate to yield ethyl 5-isopropylisoxazole-3-carboxylate. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Detailed experimental procedures, quantitative data, and a graphical representation of the synthetic workflow are presented to facilitate replication and application in a research and development setting.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents due to their diverse biological activities. The synthesis of specifically substituted isoxazoles is therefore of significant interest. This protocol outlines a reliable and efficient pathway for the preparation of this compound, a key intermediate for further chemical elaboration.

Overall Synthetic Scheme

The synthesis is performed in three distinct steps:

-

Step 1: Synthesis of Isobutyraldehyde Oxime

-

Step 2: Synthesis of Ethyl 5-isopropylisoxazole-3-carboxylate via in situ nitrile oxide cycloaddition.

-

Step 3: Hydrolysis to this compound

Experimental Protocols

Step 1: Synthesis of Isobutyraldehyde Oxime

This procedure describes the formation of the oxime from isobutyraldehyde and hydroxylamine hydrochloride.

-

Materials:

-

Isobutyraldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (0.6 equivalents) in deionized water (50 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add isobutyraldehyde (1.0 equivalent) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield isobutyraldehyde oxime as a colorless oil or low-melting solid. The product is often used in the next step without further purification.

-

Step 2: Synthesis of Ethyl 5-isopropylisoxazole-3-carboxylate

This protocol utilizes an in situ generation of isobutyronitrile oxide from the oxime, followed by a [3+2] cycloaddition with ethyl propiolate.[1][2][3][4]

-

Materials:

-

Isobutyraldehyde oxime (from Step 1)

-

Ethyl propiolate

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Sodium chloride (NaCl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a 500 mL round-bottom flask, dissolve isobutyraldehyde oxime (1.0 equivalent) and ethyl propiolate (1.2 equivalents) in ethyl acetate (150 mL).

-

Add sodium chloride (1.0 equivalent) to the mixture.

-

Prepare a solution of Oxone® (2.0 equivalents) in deionized water (150 mL).

-

Add the aqueous Oxone® solution to the stirred organic mixture in one portion at room temperature.

-

Stir the resulting biphasic mixture vigorously for 12-16 hours.

-

Monitor the reaction by TLC until the starting oxime is consumed.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-isopropylisoxazole-3-carboxylate as a colorless oil.

-

Step 3: Hydrolysis to this compound

This final step involves the saponification of the ethyl ester to the target carboxylic acid.

-

Materials:

-

Ethyl 5-isopropylisoxazole-3-carboxylate (from Step 2)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), 2 M

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve ethyl 5-isopropylisoxazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol (50 mL) and deionized water (25 mL) in a 250 mL round-bottom flask.

-

Add potassium hydroxide (2.0 equivalents) to the solution.

-

Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with deionized water (50 mL) and wash with ethyl acetate (2 x 25 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.

-

Data Presentation

| Step | Starting Material | Reagents | Molar Ratio (Starting Material:Reagents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Isobutyraldehyde | NH₂OH·HCl, Na₂CO₃ | 1 : 1.1 : 0.6 | Water | 0 - RT | 2-3 | Isobutyraldehyde oxime | ~95 |

| 2 | Isobutyraldehyde oxime | Ethyl propiolate, Oxone®, NaCl | 1 : 1.2 : 2.0 : 1.0 | EtOAc/Water | RT | 12-16 | Ethyl 5-isopropylisoxazole-3-carboxylate | 70-80 |

| 3 | Ethyl 5-isopropylisoxazole-3-carboxylate | KOH | 1 : 2.0 | EtOH/Water | 80 | 2-4 | This compound | 85-95 |

Note: Yields are indicative and may vary based on experimental conditions and scale.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Conclusion

The presented three-step synthesis provides a clear and reproducible method for obtaining this compound from isobutyraldehyde. The protocol employs modern synthetic techniques, such as the in situ generation of nitrile oxides for cycloaddition, which enhances efficiency and safety. This application note serves as a practical guide for researchers in organic synthesis and drug discovery, enabling the production of a key heterocyclic building block for the development of novel chemical entities.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 5-Isopropylisoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical derivatization of the carboxylic acid moiety of 5-isopropylisoxazole-3-carboxylic acid. This compound serves as a valuable building block in medicinal chemistry and drug discovery. The protocols described herein cover three primary transformations: conversion to the acyl chloride, esterification, and amidation. These derivatives are crucial for developing novel therapeutic agents. This document offers step-by-step experimental procedures, quantitative data for analogous compounds, and visual workflows to guide researchers in the synthesis of diverse isoxazole derivatives.

Introduction

The isoxazole scaffold is a prominent heterocycle in a multitude of biologically active compounds and approved pharmaceuticals. The weak N-O bond of the isoxazole ring imparts unique chemical properties that are advantageous in drug design. This compound is a key intermediate in the synthesis of various targeted therapeutics, including those for neurological disorders. Derivatization of its carboxylic acid group allows for the exploration of structure-activity relationships (SAR) by introducing a variety of functional groups, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.

This document outlines reliable and reproducible methods for the synthesis of esters, amides, and the acyl chloride of this compound. The provided protocols are based on established synthetic transformations and can be adapted for a range of substrates.

Derivatization Pathways

The carboxylic acid group of this compound can be derivatized through several key pathways. The primary intermediate is the highly reactive acyl chloride, which can be readily converted into esters and amides. Alternatively, esters can be synthesized directly from the carboxylic acid via Fischer esterification, and amides can be formed using various peptide coupling reagents.

Caption: General derivatization pathways for this compound.

Experimental Protocols

Synthesis of 5-Isopropylisoxazole-3-carbonyl Chloride

The conversion of the carboxylic acid to the corresponding acyl chloride is a crucial step for the synthesis of many derivatives due to the high reactivity of the acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Workflow for Acyl Chloride Formation

Caption: Workflow for the synthesis of 5-isopropylisoxazole-3-carbonyl chloride.

Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of carboxylic acid) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or by the cessation of gas evolution.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

-

The resulting crude 5-isopropylisoxazole-3-carbonyl chloride is typically used in the next step without further purification.

Quantitative Data (Analogous Compound):

The following table provides data for the synthesis of a similar isoxazole carbonyl chloride.

| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| 3-Phenylisoxazole-5-carboxylic acid | Thionyl chloride | Dichloromethane | 20 min (ice bath) | Not isolated, used directly | [1] |

Esterification of this compound

Esters are commonly synthesized to improve cell permeability and oral bioavailability of drug candidates.

Protocol:

-

Dissolve the crude 5-isopropylisoxazole-3-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of acyl chloride).

-

Add the desired alcohol (1.1-2.0 eq) to the solution.

-

If the alcohol is not highly reactive, a base such as triethylamine (TEA) or pyridine (1.2 eq) can be added to scavenge the HCl generated.

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Quantitative Data (Analogous Compound):

| Acyl Chloride | Alcohol | Solvent | Reaction Time | Yield (%) | Reference |

| 3-Phenylisoxazole-5-carbonyl chloride | Isopropanol | Dichloromethane | 6 h | 85 | [1] |

Protocol:

-

Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).

-

Heat the reaction mixture to reflux for 4-24 hours. The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude ester by column chromatography.

Quantitative Data (General Fischer Esterification):

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |

| Aromatic Carboxylic Acids | Methanol | POCl₃ | 2 h | 90-95 | [2] |

| Various Carboxylic Acids | Methanol | H₂SO₄ | Varies | High | [3] |

Amidation of this compound

Amide derivatives are fundamental in drug discovery due to their metabolic stability and ability to participate in hydrogen bonding.

Protocol:

-

Dissolve the crude 5-isopropylisoxazole-3-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).

-

In a separate flask, dissolve the desired amine (1.1 eq) and a base like triethylamine (1.2 eq) in the same solvent.

-

Slowly add the amine solution to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

-

Work-up the reaction by washing with water and brine.

-

Dry the organic layer, concentrate, and purify the crude amide by recrystallization or column chromatography.

Quantitative Data (Analogous Compound):

| Acyl Chloride | Amine | Solvent | Reaction Time | Yield (%) | Reference |

| 5-Methylisoxazole-3-carbonyl chloride | Various anilines | - | 12 h | Good | [4] |

Protocol:

-

Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in an anhydrous aprotic solvent like DCM or DMF.

-

Add a catalyst, for example, 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once complete, dilute the reaction mixture with an organic solvent and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Quantitative Data (Analogous Compound):

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| 5-(Methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid | Aniline derivatives | EDC, DMAP | Dichloromethane | Not specified | Good | [5] |

Conclusion

The protocols detailed in these application notes provide a comprehensive guide for the derivatization of this compound. By following these procedures, researchers can efficiently synthesize a diverse library of ester and amide derivatives for evaluation in drug discovery programs. The choice of method will depend on the specific substrate and the desired scale of the reaction. For sensitive substrates, amide coupling or esterification from the acyl chloride at low temperatures is recommended. For robust and scalable syntheses, Fischer esterification and amidation from the acyl chloride are often preferred.

References

- 1. Isopropyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Amide Coupling Reactions with 5-isopropylisoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the synthesis of amide derivatives of 5-isopropylisoxazole-3-carboxylic acid, a scaffold of interest in medicinal chemistry. The resulting 5-isopropylisoxazole-3-carboxamides have shown potential as modulators of various biological targets.

Introduction

Amide bond formation is a cornerstone of modern drug discovery and development. The isoxazole moiety is a privileged structure in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities. This document focuses on the amide coupling of this compound, providing generalized protocols for common coupling reagents and highlighting the potential applications of the resulting carboxamides as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and as potential anticancer agents.

Data Presentation

While specific yield data for a wide range of amines with this compound is not extensively available in the public domain, the following tables summarize the biological activity of structurally related isoxazole carboxamides, demonstrating the potential of this compound class.

Table 1: Biological Activity of Isoxazole Carboxamide Derivatives

| Compound Class | Target | Assay | Activity (IC₅₀/MIC) | Reference |

| Isoxazole-3-carboxamides | TRPV1 | Calcium Influx Assay | Potent antagonists | |

| 5-Methyl-3-phenylisoxazole-4-carboxamides | B16F1 Melanoma Cells | Cytotoxicity Assay | 0.079 µM - 42.93 µM | |

| 5-Methylisoxazole-3-carboxamides | Mycobacterium tuberculosis | MABA Assay | 3.125 µM - 6.25 µM |

Experimental Protocols

The following are generalized protocols for the amide coupling of this compound with a representative amine. These protocols are based on established methods for similar isoxazole carboxylic acids and may require optimization for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

-

Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Materials:

-

This compound

-

Amine (primary or secondary)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine) or N-Methylmorpholine (NMM)

-

Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)

-

1N HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq), EDC (1.1 - 1.5 eq), and HOBt (1.1 - 1.5 eq) in anhydrous DMF.

-

Add the amine (1.0 - 1.2 eq) and DIPEA (1.5 - 2.0 eq) to the reaction mixture.

-